1-Methyl-3-(methylamino)azepan-2-one
CAS No.: 1350558-22-3
Cat. No.: VC8068945
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1350558-22-3 |
|---|---|
| Molecular Formula | C8H16N2O |
| Molecular Weight | 156.23 g/mol |
| IUPAC Name | 1-methyl-3-(methylamino)azepan-2-one |
| Standard InChI | InChI=1S/C8H16N2O/c1-9-7-5-3-4-6-10(2)8(7)11/h7,9H,3-6H2,1-2H3 |
| Standard InChI Key | WJNPOPAPCCXDLU-UHFFFAOYSA-N |
| SMILES | CNC1CCCCN(C1=O)C |
| Canonical SMILES | CNC1CCCCN(C1=O)C |
Introduction
Structural and Nomenclature Overview
1-Methyl-3-(methylamino)azepan-2-one features a bicyclic structure comprising an azepan-2-one core (a seven-membered lactam ring) substituted at the 1-position with a methyl group and at the 3-position with a methylamino group. The systematic IUPAC name reflects this arrangement, while its SMILES notation (CNC1CCCCNC1=O) and InChIKey (WJNPOPAPCCXDLU-UHFFFAOYSA-N) provide precise structural descriptors . The molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol .
Synthesis and Characterization
Spectroscopic Data
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NMR: Predicted signals include a lactam carbonyl peak near 170 ppm (¹³C) and methylamino proton resonances at 2.2–2.5 ppm (¹H) .
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Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ ion at m/z 157.1 .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended precautions include using gloves, eye protection, and adequate ventilation .
Analytical Methods
Chromatography
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HPLC: Retention time (~7.64 min) under reverse-phase conditions .
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UV-Vis: Absorption maxima likely in the 210–230 nm range due to lactam and amine chromophores.
Spectroscopic Techniques
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